Band Gap vs Al₂Se₃ and Al₂S₃
Aluminum telluride exhibits an experimental band gap of 2.4 eV [1], which is substantially narrower than aluminum selenide (Al₂Se₃, 3.1 eV) [2] and aluminum sulfide (Al₂S₃, 4.1 eV) [3]. This 0.7–1.7 eV reduction relative to its isostructural aluminum chalcogenide analogs shifts the absorption edge from the ultraviolet into the visible spectrum (~517 nm), enabling Al₂Te₃ to function as a visible-light absorber and detector without the need for extrinsic doping or alloying that would be required for Al₂Se₃ or Al₂S₃ to achieve comparable spectral coverage.
Al₂Se₃: 3.1 eV
Al₂S₃: 4.1 eV
| Evidence Dimension | Experimental optical band gap |
|---|---|
| Target Compound Data | 2.4 eV (Al₂Te₃) |
| Comparator Or Baseline | 3.1 eV (Al₂Se₃); 4.1 eV (Al₂S₃) |
| Quantified Difference | ΔE_g = -0.7 eV vs Al₂Se₃; ΔE_g = -1.7 eV vs Al₂S₃ |
| Conditions | Room-temperature experimental measurements; compiled from authoritative databases and primary literature |
Why This Matters
Procurement decisions for visible-region optoelectronic devices (photodetectors, solar absorbers) must account for the fact that Al₂Se₃ and Al₂S₃ are intrinsically UV-region materials and cannot deliver visible-light functionality without costly band gap engineering, making Al₂Te₃ the only stoichiometric aluminum chalcogenide suitable for visible-spectrum applications.
- [1] Batsanov, S. S. Band gap value for Al₂Te₃, as cited in Wikipedia: Aluminium telluride — Properties (2.4 eV). View Source
- [2] MatWeb. Aluminum Selenide, Al₂Se₃ — Electrical Properties: Band Gap 3.1 eV. View Source
- [3] MatWeb. Aluminum Sulfide, Al₂S₃ — Electrical Properties: Band Gap 4.1 eV. View Source
